
Conformational Landscape of 2'-O,4'-C-
Methyleneguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneguanosine

Cat. No.: B12404719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-O,4'-C-Methyleneguanosine, a key component of Locked Nucleic Acid (LNA)

oligonucleotides, exhibits a constrained conformational landscape that underpins its

remarkable binding affinity and stability, making it a cornerstone for therapeutic and diagnostic

applications. This technical guide provides an in-depth analysis of the conformational

properties of 2'-O,4'-C-Methyleneguanosine, detailing the experimental and computational

methodologies used for its characterization. Quantitative data from nuclear magnetic

resonance (NMR) spectroscopy and computational modeling are presented to offer a

comprehensive understanding of its structural dynamics.

Introduction
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where a methylene bridge

connects the 2' oxygen and the 4' carbon of the ribose sugar.[1] This bridge "locks" the

furanose ring in a specific conformation, pre-organizing the oligonucleotide for duplex

formation.[1][2][3] The guanosine analogue, 2'-O,4'-C-Methyleneguanosine (LNA-G), is

integral to the design of LNA-based therapeutics. Its rigid structure enhances hybridization

properties, leading to increased thermal stability of duplexes and resistance to enzymatic

degradation.[1][3] Understanding the precise conformational preferences of LNA-G is crucial

for the rational design of oligonucleotides with optimized biological activity.
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Conformational Preferences of the Ribose Moiety
The defining structural feature of 2'-O,4'-C-Methyleneguanosine is the locked ribose pucker.

In unmodified nucleic acids, the ribose ring exists in a dynamic equilibrium between two major

conformations: C3'-endo (North) and C2'-endo (South). The methylene bridge in LNA-G

restricts this flexibility, predominantly favoring the C3'-endo conformation, which is

characteristic of A-form RNA duplexes.[1][2][3][4]

Sugar Pucker Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D DQF-COSY experiments, is

a powerful tool for determining the sugar conformation of nucleotides.[2][4] By analyzing the

coupling constants between protons in the ribose ring, the ratio of N-type (C3'-endo) to S-type

(C2'-endo) conformers can be quantified. Studies on oligonucleotides containing LNA

modifications have consistently shown a high population of the N-type conformer for the LNA

nucleotide itself and a significant influence on the conformation of flanking nucleotides.[2][4]

Below is a logical workflow for determining sugar conformation using NMR data.

2D NMR Spectroscopy (DQF-COSY)

Measure Proton Coupling Constants (J-values)

Determine Ratio of N-type to S-type Conformers

Characterize Sugar Pucker

Click to download full resolution via product page

Caption: Workflow for Sugar Conformation Determination via NMR.
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Quantitative Conformational Data
The conformational parameters of 2'-O,4'-C-Methyleneguanosine and its impact on

oligonucleotide structure have been elucidated through various biophysical techniques. The

following tables summarize key quantitative data.

Table 1: Sugar Pucker Population in LNA-Modified Oligonucleotides

Nucleotide Position Conformer Type Population (%)

LNA-G N-type (C3'-endo) >95%

5'-Flanking Nucleotide N-type (C3'-endo) Increased Population

3'-Flanking Nucleotide N-type (C3'-endo) Increased Population

Note: Data are generalized from typical findings in the literature.[2][4] The exact population can

vary based on sequence context.

Table 2: Thermodynamic Stability of LNA-Modified Duplexes

Modification ΔTm per LNA monomer (°C)

LNA-DNA:RNA +1 to +8

LNA-RNA:DNA +2 to +10

Source: Data compiled from multiple studies.[3] The increase in melting temperature (Tm)

reflects the enhanced stability of duplexes containing LNA monomers.

Experimental Protocols
2D NMR Spectroscopy for Conformational Analysis
Objective: To determine the ribose sugar conformation of 2'-O,4'-C-Methyleneguanosine
within an oligonucleotide.

Methodology:
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Sample Preparation: The LNA-containing oligonucleotide is synthesized using standard

phosphoramidite chemistry. The purified oligonucleotide is dissolved in a suitable NMR buffer

(e.g., D2O with sodium phosphate and EDTA).

NMR Data Acquisition: 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy)

spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]

Spectral Analysis: The cross-peaks in the DQF-COSY spectrum are assigned to specific

proton-proton couplings within the ribose ring. The key coupling constants (e.g., JH1'-H2',

JH2'-H3', JH3'-H4') are measured.

Conformer Population Calculation: The percentage of N-type and S-type conformers is

calculated from the measured J-values using established equations that correlate coupling

constants to sugar pucker phase angles.

Computational Modeling of LNA Conformation
Objective: To theoretically model the conformational preferences of 2'-O,4'-C-
Methyleneguanosine.

Methodology:

Model Building: A model of the LNA-G nucleoside or an LNA-containing oligonucleotide is

built using molecular modeling software.

Force Field Selection: An appropriate force field, such as AMBER or CHARMM, modified to

include parameters for the LNA monomer, is chosen.[6]

Molecular Dynamics (MD) Simulation: The model is subjected to MD simulations in a

simulated aqueous environment. The simulation is run for a sufficient duration (nanoseconds

to microseconds) to allow for adequate conformational sampling.

Trajectory Analysis: The resulting trajectory is analyzed to determine the preferred

conformations, including sugar pucker, glycosidic torsion angle (χ), and backbone dihedral

angles.
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The relationship between these experimental and computational approaches is illustrated

below.

Experimental Computational

NMR Spectroscopy

Conformational Model of LNA-G

X-ray Crystallography Molecular Dynamics Quantum Mechanics

Click to download full resolution via product page

Caption: Integrated approach for conformational analysis.

Glycosidic Torsion Angle
In addition to the locked sugar pucker, the orientation of the guanine base relative to the sugar,

defined by the glycosidic torsion angle (χ), is also influenced. For LNA-G within a duplex, the

conformation is predominantly anti, which is required for standard Watson-Crick base pairing.

[2][4]

Conclusion
The conformational analysis of 2'-O,4'-C-Methyleneguanosine reveals a highly pre-organized

structure dominated by a C3'-endo (N-type) sugar pucker and an anti glycosidic torsion angle.

This rigid conformation minimizes the entropic penalty upon duplex formation, leading to

significantly enhanced binding affinity and thermal stability. A thorough understanding of these

structural properties, gained through a combination of experimental techniques like NMR

spectroscopy and computational modeling, is essential for the continued development of LNA-

based technologies in research and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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